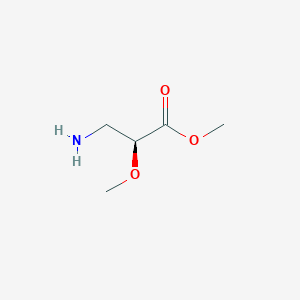

methyl (2S)-3-amino-2-methoxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl jasmonate: is a natural compound found in jasmine oil and Tunisian rosemary oil. It exists as a mixture of cis and trans isomers.

Chemical Formula: C₁₃H₂₀O₃

IUPAC Name: Methyl (2S)-3-amino-2-methoxypropanoate

Common Name: Methyl jasmonate

Preparation Methods

Synthetic Routes: Several synthetic routes exist, but they are complex. One common method involves cyclization of 2-penten-1-ol with ethyl acetoacetate followed by methylation.

Reaction Conditions: These reactions typically occur under mild conditions.

Industrial Production: Methyl jasmonate is not produced industrially in large quantities due to its high cost. It is mainly used in high-end perfumes and cosmetics.

Chemical Reactions Analysis

Reactions: Methyl jasmonate can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions yield derivatives of methyl jasmonate with modified functional groups.

Scientific Research Applications

Chemistry: Used in artificial jasmine oil formulations.

Biology: Acts as a signaling molecule in plant defense responses.

Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

Industry: Found in high-end perfumes and cosmetics.

Mechanism of Action

Targets: Methyl jasmonate interacts with specific receptors in plants, triggering defense responses.

Pathways: It activates jasmonic acid signaling pathways, leading to gene expression changes and defense-related metabolite production.

Comparison with Similar Compounds

Uniqueness: Methyl jasmonate’s unique floral scent and biological effects distinguish it.

Similar Compounds: Dimethyl sulfide (DMS) and (2S)-OMPT are related compounds, but they lack methyl jasmonate’s distinct properties .

Biological Activity

Methyl (2S)-3-amino-2-methoxypropanoate, also known as methyl 3-amino-2-methoxypropanoate, is a chiral compound with significant potential in biological and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a methoxy group, and a propanoate backbone. Its molecular formula is C5H11NO3, and it possesses a stereogenic center, making it a chiral molecule.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. It binds to specific active sites on enzymes, altering their conformation and affecting their activity. This mechanism underpins its potential therapeutic effects.

Biological Activities

- Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties, particularly against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.

- Antiproliferative Activity : Studies have shown that certain derivatives can inhibit the proliferation of cancer cells. For instance, compounds structurally related to this compound have demonstrated efficacy against various human cancer cell lines.

- Enzymatic Activity Modulation : The compound has been investigated for its ability to modulate the activity of specific enzymes involved in metabolic processes. This modulation can lead to altered biochemical pathways that may benefit therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Protects neuronal cells from oxidative damage | |

| Antiproliferative | Inhibits growth of various cancer cell lines | |

| Enzyme Modulation | Alters activity of enzymes involved in metabolic pathways |

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of this compound derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and maintained mitochondrial integrity, suggesting their potential as therapeutic agents in conditions like Alzheimer's disease.

Case Study: Anticancer Properties

In vitro experiments demonstrated that this compound derivatives exhibited notable antiproliferative effects against human breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 3-amino-2-hydroxypropanoate | Hydroxy group instead of methoxy | Different solubility and reactivity profiles |

| Tert-butyl (2S)-3-amino-2-methoxypropanoate | Tert-butyl group | Higher lipophilicity; may exhibit different biological activity |

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

methyl (2S)-3-amino-2-methoxypropanoate |

InChI |

InChI=1S/C5H11NO3/c1-8-4(3-6)5(7)9-2/h4H,3,6H2,1-2H3/t4-/m0/s1 |

InChI Key |

WSLCYSBHFJXVBA-BYPYZUCNSA-N |

Isomeric SMILES |

CO[C@@H](CN)C(=O)OC |

Canonical SMILES |

COC(CN)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.